pKa Differentiation: Ortho-Substitution Drives a >1.4 Unit Decrease in Acid Dissociation Constant
The acid dissociation constant (pKa) of 2-(Butylamino)benzoic acid is predicted to be 2.2, which is significantly more acidic than its 3- and 4-substituted isomers . This represents a calculated difference of -1.43 pKa units versus the meta isomer and -2.57 pKa units versus the para isomer . This substantial shift is attributed to the ortho effect, where the proximity of the butylamino group facilitates intramolecular interactions that stabilize the conjugate base.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.2 (Predicted) |
| Comparator Or Baseline | 3-(Butylamino)benzoic acid: pKa = 3.63 (Predicted); 4-(Butylamino)benzoic acid: pKa = 4.77 (Predicted) |
| Quantified Difference | ΔpKa = -1.43 (vs. 3-isomer); ΔpKa = -2.57 (vs. 4-isomer) |
| Conditions | Predicted values from computational models based on molecular structure. |
Why This Matters
A lower pKa indicates a higher proportion of the ionized carboxylate form at physiological pH (7.4), which directly impacts solubility, membrane permeability, and binding interactions in biological assays, making the 2-isomer a distinct entity for screening and development.
